molecular formula C9H11ClO3S B1357100 4-Propoxybenzenesulfonyl chloride CAS No. 58076-32-7

4-Propoxybenzenesulfonyl chloride

Cat. No.: B1357100
CAS No.: 58076-32-7
M. Wt: 234.7 g/mol
InChI Key: LHYZGURMLPSRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a propoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group.

Scientific Research Applications

4-Propoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

Safety and Hazards

4-Propoxybenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate protective equipment and stored in a well-ventilated place .

Future Directions

While specific future directions for 4-Propoxybenzenesulfonyl chloride are not available, it is used for research purposes . It could potentially be used in the synthesis of other compounds or in the study of sulfonate chemistry .

Mechanism of Action

Mode of Action

4-Propoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound. It can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively . The chlorine atom in the sulfonyl chloride group is replaced by the nucleophile in these reactions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophiles it reacts with. For instance, if it reacts with amines to form sulfonamides, these products could potentially inhibit enzymes or modulate protein function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleophiles in the environment would affect its reactivity. Additionally, factors such as pH and temperature could impact its stability and reactivity .

Biochemical Analysis

Biochemical Properties

4-Propoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into an organic molecule, often leading to changes in the molecule’s reactivity and function. This compound is known to react with amino groups in proteins, forming stable sulfonamide bonds . These interactions can alter the activity of enzymes and proteins, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the amino groups of proteins, forming sulfonamide bonds that can either inhibit or activate enzyme activity . For example, the sulfonylation of an enzyme’s active site can block substrate binding, thereby inhibiting the enzyme’s activity. Conversely, the modification of regulatory proteins can lead to the activation of certain signaling pathways . These molecular interactions are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound can degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term impact on biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, the compound can be metabolized by sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . These metabolic pathways are essential for understanding how the compound is processed within cells and its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the presence of specific localization signals can direct the compound to the nucleus, mitochondria, or other organelles. These localization patterns can influence the compound’s activity and function within the cell, making it a valuable tool for studying subcellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-propoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H11O3S+SOCl2C9H11ClO3S+SO2+HCl\text{C9H11O3S} + \text{SOCl2} \rightarrow \text{C9H11ClO3S} + \text{SO2} + \text{HCl} C9H11O3S+SOCl2→C9H11ClO3S+SO2+HCl

This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Propoxybenzenesulfonyl chloride is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The propoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .

Properties

IUPAC Name

4-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYZGURMLPSRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481905
Record name 4-propoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58076-32-7
Record name 4-propoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Propoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Propoxybenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Propoxybenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Propoxybenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Propoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.